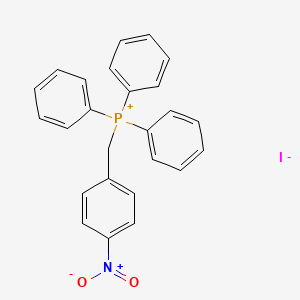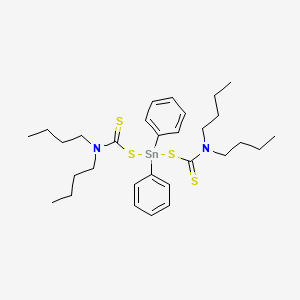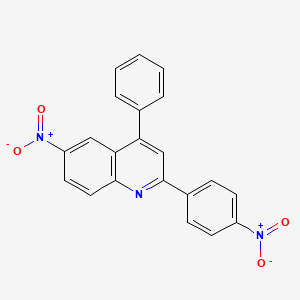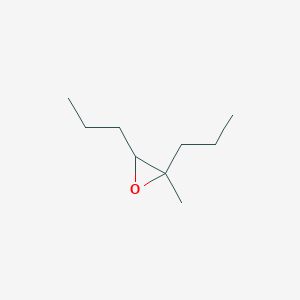
2-Methyl-2,3-dipropyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-dipropyloxirane is an organic compound with the molecular formula C9H18O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methyl group and two propyl groups attached to the oxirane ring, making it a branched oxirane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dipropyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2,3-dipropyl-1-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. One such method is the catalytic epoxidation of alkenes using transition metal catalysts such as titanium or molybdenum complexes. These catalysts can facilitate the epoxidation reaction under milder conditions and with higher efficiency, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3-dipropyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can react with the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2,3-dipropyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3-dipropyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparación Con Compuestos Similares
2-Methyl-2,3-dipropyloxirane can be compared with other oxiranes such as ethylene oxide and propylene oxide. While ethylene oxide and propylene oxide are simpler and more commonly used, this compound offers unique reactivity due to its branched structure. This branching can influence the compound’s physical and chemical properties, making it suitable for specific applications where other oxiranes may not be as effective.
List of Similar Compounds
- Ethylene oxide
- Propylene oxide
- 2,3-Dimethyloxirane
- 2-Ethyloxirane
Propiedades
Número CAS |
71649-75-7 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-methyl-2,3-dipropyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-6-8-9(3,10-8)7-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
WSQBMZGPQLGYDR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(O1)(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
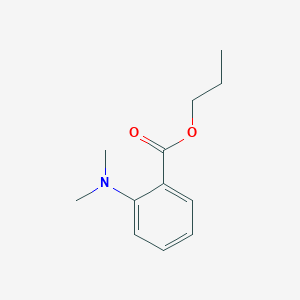
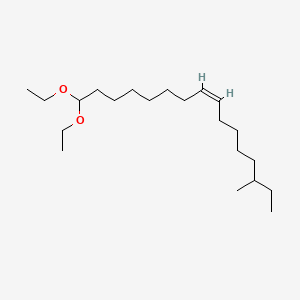
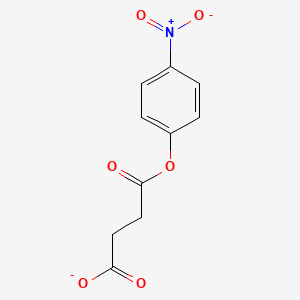
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
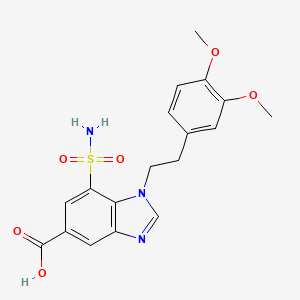
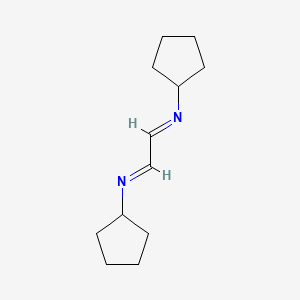
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

